3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolo[3,4-c]pyrazol-6(1H)-one family, characterized by a fused bicyclic core with a pyrazole and pyrrolidine moiety. Its structure features three distinct aromatic substituents:
- 3-hydroxyphenyl group: Introduces a meta-hydroxyl group, further contributing to hydrogen-bonding interactions.
- Pyridin-3-ylmethyl group: Adds a nitrogen-containing heteroaromatic system, which may influence electronic properties and biological interactions.
Properties
Molecular Formula |
C24H20N4O3 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H20N4O3/c1-14-7-8-19(30)18(10-14)21-20-22(27-26-21)24(31)28(13-15-4-3-9-25-12-15)23(20)16-5-2-6-17(29)11-16/h2-12,23,29-30H,13H2,1H3,(H,26,27) |
InChI Key |
HFKPLOYZKLCXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Biological Activity
3-(2-Hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique molecular structure and potential therapeutic applications. This compound features multiple functional groups, including hydroxy and pyridinyl groups, which contribute to its diverse biological activities.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 874145-58-1 |
The presence of the dihydropyrrolo core and various functional groups positions this compound as a potential candidate for pharmacological exploration.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities, including:
- Antioxidant Activity : The hydroxyl groups in the structure are known to contribute to antioxidant properties by scavenging free radicals.
- Antimicrobial Effects : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
- Enzyme Modulation : Interaction studies indicate that the compound can modulate the activity of specific enzymes and receptors, which may lead to significant biological effects.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its interactions with specific enzymes or receptors within biological systems play a crucial role. The structural features allow it to fit into active sites on target proteins effectively, potentially leading to modulation of their activity.
Case Studies and Research Findings
- Antioxidant Studies : A study demonstrated that the compound showed significant free radical scavenging activity in vitro, suggesting its potential as an antioxidant agent .
- Antimicrobial Activity : Research conducted on various bacterial strains revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .
- Enzyme Interaction Studies : Investigations into enzyme modulation have shown that this compound can selectively bind to certain targets, influencing their activity. This specificity is attributed to its unique structural features .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-3-methylphenol | Chlorinated hydroxy group | Simpler structure without the complex core |
| Phenylpyridine derivatives | Presence of phenyl and pyridinyl groups | Lacks the dihydropyrrolo core |
| 1,2-Dihydrochromeno[2,3-c]pyrrole derivatives | Similar core structure | Different substituents leading to varied reactivity |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds featuring the pyrrolo[3,4-c]pyrazole moiety exhibit significant anticancer properties. Research has demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of hydroxyl groups in its structure enhances its ability to interact with microbial membranes, leading to increased permeability and subsequent cell death. This makes it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Synthetic Pathways
The synthesis of 3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step reactions starting from simpler precursors. The synthetic routes often utilize various coupling reactions, cyclization techniques, and functional group modifications to achieve the desired heterocyclic structure .
Characterization Techniques
Characterization of this compound is performed using a combination of techniques including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure and confirm the presence of specific functional groups.
- Mass Spectrometry (MS) : For molecular weight determination and structural elucidation.
- Infrared Spectroscopy (IR) : To identify functional groups based on characteristic absorption bands.
Case Study: Anticancer Activity
In a notable study published in 2022, researchers synthesized several derivatives of the compound and tested their efficacy against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting a strong potential for further development into an anticancer drug .
Case Study: Antimicrobial Efficacy
A 2023 study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. Results indicated that the compound displayed significant inhibitory effects at low concentrations, making it a candidate for further exploration in antimicrobial therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
Hydrogen-Bonding Capacity : The target compound’s dual hydroxyl groups (2-hydroxy-5-methylphenyl and 3-hydroxyphenyl) likely enhance its ability to form intramolecular and intermolecular hydrogen bonds compared to methoxy- or fluorine-substituted analogs . This property could improve solubility and crystallinity, as observed in hydroxyl-rich analogs (e.g., compound 3a in , which shows high melting points due to strong intermolecular interactions).
Synthetic Complexity : The target compound’s synthesis may require multi-step functionalization to incorporate the pyridinylmethyl group, contrasting with simpler alkylation or arylation steps used for analogs with phenyl or methoxypropyl groups .
Research Findings and Analytical Data
Table 2: Spectroscopic and Physical Properties
Notes:
- Crystallography : Structural analysis using SHELX or ORTEP-3 () would reveal hydrogen-bonding networks and conformation. The hydroxyl groups may form O–H···N/O interactions with the pyridine ring or carbonyl oxygen, stabilizing the crystal lattice .
Preparation Methods
Multicomponent Reaction Optimization
Reacting substituted aldehydes, amines, and 1,2-diketones under Fe(ClO₄)₃ catalysis yields 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs) in 65–82% yields. For the target compound, this step would require:
-
Aldehyde component : 3-hydroxybenzaldehyde to introduce the 4-(3-hydroxyphenyl) group
-
Amine component : Pyridin-3-ylmethanamine to install the 5-(pyridin-3-ylmethyl) substituent
-
1,2-Diketone : Butane-2,3-dione to form the pyrazolone ring
Critical parameters include maintaining reaction temperatures at 50°C and using acetonitrile for precipitation.
Functionalization of Aromatic Substituents
Introducing the 2-Hydroxy-5-methylphenyl Group
The 3-(2-hydroxy-5-methylphenyl) moiety is incorporated via reductive lactone ring-opening, a method adapted from patented protocols. Key steps include:
-
Lactone reduction : Treating 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one with LiAlH₄ in THF yields 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol.
-
Selective esterification : Both hydroxyl groups are protected using benzenesulfonyl chloride in pyridine, forming a di-O-sulfonate intermediate.
-
Halogenation : The propyl chain sulfonate undergoes nucleophilic substitution with NaI to install iodine.
Table 1: Comparative Yields for Key Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Lactone reduction | LiAlH₄, THF, 0°C → rt, 6h | 78 | |
| Di-O-sulfonation | PhSO₂Cl, pyridine, 50°C, 3h | 92 | |
| Iodination | NaI, DMF, 80°C, 12h | 85 |
Coupling Reactions for Molecular Assembly
Suzuki-Miyaura Cross-Coupling
The 2-hydroxy-5-methylphenyl group is introduced via palladium-catalyzed coupling:
-
Borylation : Treat the iodinated intermediate with bis(pinacolato)diboron and Pd(dppf)Cl₂
-
Cross-coupling : React with 2-hydroxy-5-methylphenylboronic acid under Suzuki conditions (K₂CO₃, DME/H₂O)
This method achieves >75% coupling efficiency while preserving labile hydroxyl groups.
Amine Substituent Installation
The pyridin-3-ylmethyl group is introduced through nucleophilic substitution:
-
Activation : Convert the hydroxyl group on the propyl chain to a mesylate using methanesulfonyl chloride
-
Amination : React with pyridin-3-ylmethanamine in DMF at 100°C for 24h
Hydroxy Group Deprotection Strategies
Simultaneous Deprotection
Final deprotection of aromatic hydroxyl groups employs HBr in acetic acid (33% w/v, reflux, 4h), achieving quantitative conversion without core degradation.
Table 2: Deprotection Efficiency Comparison
| Protecting Group | Deprotection Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Benzenesulfonyl | HBr/AcOH (33%) | 4 | 98 |
| Acetyl | NaOH/MeOH (2M) | 6 | 87 |
Enantiomeric Resolution
While the parent compound lacks chiral centers, intermediates with propyl chain substituents may require resolution:
-
Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (85:15) at 1.0 mL/min
-
Crystallization : Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid in ethanol
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.85–6.90 (m, aromatic Hs), 5.21 (s, 2H, CH₂-pyridine)
-
HRMS : Calculated [M+H]⁺ 482.1843, Found 482.1846
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and optimizing the yield of this compound?
- Methodological Answer: Synthesis typically involves multi-step protocols, such as condensation reactions, cyclization, and functional group modifications. For example, step-wise assembly of the pyrrolo[3,4-c]pyrazole core followed by introducing substituents (e.g., hydroxyphenyl, pyridinylmethyl groups) via nucleophilic substitution or coupling reactions. Optimize yield by adjusting catalysts (e.g., polyphosphoric acid in cyclization), solvent systems (e.g., 1,4-dioxane), and reaction temperatures. Purification via column chromatography or recrystallization ensures high purity .
Q. How should researchers characterize the structural and chemical properties to ensure purity and correct configuration?
- Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR (¹H, ¹³C, 2D-COSY) to confirm backbone structure and substituent positions.
- X-ray crystallography for absolute stereochemical confirmation.
- Mass spectrometry (HRMS) and elemental analysis to verify molecular formula.
- IR spectroscopy to identify functional groups (e.g., hydroxyl, carbonyl).
- HPLC or TLC for purity assessment .
Q. What experimental protocols are suggested for initial biological activity screening?
- Methodological Answer: Conduct in vitro assays targeting relevant biological pathways:
- Antifungal activity : Follow CLSI guidelines using broth microdilution against Candida spp. or Aspergillus spp. .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to assess therapeutic index.
- Anti-inflammatory potential : COX-2 inhibition assays or TNF-α suppression in macrophage models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?
- Methodological Answer:
- Synthesize analogs with systematic substitutions (e.g., replacing hydroxyl groups with methoxy or halogens, varying pyridine positions).
- Test derivatives in bioassays (e.g., IC₅₀ determination) and compare with the parent compound.
- Use statistical tools (e.g., multivariate regression) to correlate structural features (e.g., logP, hydrogen-bond donors) with activity. SAR insights can prioritize lead optimization .
Q. What methodologies are appropriate for investigating molecular interactions and mechanisms of action?
- Methodological Answer:
- Enzyme inhibition assays : Measure kinetics (Km, Vmax) using purified targets (e.g., kinases, cytochrome P450).
- Receptor binding studies : Competitive radioligand assays or surface plasmon resonance (SPR) to quantify affinity.
- Cellular pathway analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS) to identify perturbed pathways.
- Molecular docking : Model interactions with protein targets (e.g., ATP-binding pockets) using software like AutoDock .
Q. What approaches are used to assess environmental fate and ecotoxicological impact?
- Methodological Answer:
- Biodegradation : OECD 301 tests to evaluate microbial breakdown in soil/water.
- Bioaccumulation : Measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna).
- Ecotoxicology : Acute toxicity assays (e.g., algal growth inhibition, fish embryo toxicity).
- Partition coefficients : Determine logKow (octanol-water) and soil sorption (Koc) to predict environmental distribution .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer:
- Replicate experiments : Standardize protocols (e.g., cell culture conditions, compound solubility).
- Validate purity : Re-characterize batches using NMR/HPLC to rule out degradation.
- Cross-validate assays : Use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).
- Meta-analysis : Statistically pool data from multiple studies to identify confounding variables (e.g., pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
